Home > Products > Screening Compounds P103198 > 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide - 2034504-16-8

3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Catalog Number: EVT-3093592
CAS Number: 2034504-16-8
Molecular Formula: C18H19F2N3O
Molecular Weight: 331.367
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

Compound Description: N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, also known as ICA-27243, is a selective activator of the neuronal M current and KCNQ2/Q3 potassium channels []. It demonstrated membrane potential hyperpolarization in SH-SY5Y human neuroblastoma cells and enhanced both 86Rb+ efflux and whole-cell currents in Chinese hamster ovary cells stably expressing heteromultimeric KCNQ2/Q3 channels []. ICA-27243 exhibits anticonvulsant-like activity in experimental models of epilepsy [].

Relevance: ICA-27243 shares a core 3,4-difluorobenzamide structure with 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide. Both compounds feature a substituted pyridine ring linked to the benzamide nitrogen, highlighting their structural similarity within the same chemical class.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, known as Hu7691, is a potent and selective Akt inhibitor [, ]. It exhibits low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies []. Hu7691 also has a favorable pharmacokinetic profile and high bioavailability in dogs [].

Relevance: While the overall structure of Hu7691 differs from 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, both compounds contain a 3,4-difluorophenyl group, indicating a shared structural motif. The presence of a piperidine ring in both compounds further emphasizes this structural relationship.

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Compound Description: 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide, also known as TAS-116, is a potent, selective, and orally available HSP90 inhibitor [, ]. It demonstrates selectivity for HSP90α and HSP90β among the HSP90 family proteins and exhibits potent antitumor effects in an NCI-H1975 xenograft mouse model [].

Relevance: While TAS-116's structure significantly differs from 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, both compounds belong to the benzamide class of compounds, sharing the core benzamide moiety.

2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide

Compound Description: 2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide is a compound investigated for its potential use in treating migraines [, ]. Pharmaceutical compositions containing this compound have been developed for oral and intravenous administration [].

Relevance: This compound shares the benzamide core structure with 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide. Both compounds feature a substituted pyridine ring connected to the benzamide nitrogen and also contain a piperidine ring within their structures, demonstrating structural similarities.

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, also known as U-47700, is a synthetic opioid with analgesic properties []. It displays a selectivity for the μ-opioid receptor over the ĸ-opioid receptor []. U-47700 is a structural isomer of AH-7921, another synthetic opioid that has been placed in Schedule I of the 1961 Single Convention [].

Relevance: U-47700, similar to 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, belongs to the benzamide class of compounds, sharing the core benzamide moiety. Both compounds also feature a disubstituted benzamide ring.

5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR 1766)

Compound Description: 5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt, known as HMR 1766, is a haem-independent sGC activator []. It is a haem-site ligand and can activate soluble guanylyl cyclase (sGC) even in the absence of the native haem group [].

Relevance: Both HMR 1766 and 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide are part of the larger benzamide class of compounds. This emphasizes their shared structural core, even though their substituents and overall structures differ considerably.

4-(4-methylpiperazin-1-yl)-N-{5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide (21a)

Compound Description: 4-(4-methylpiperazin-1-yl)-N-{5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide, designated as 21a, is a lead compound identified as a potential MELK kinase inhibitor []. It exhibits good activity against MELK, which is a promising anticancer target [].

Relevance: Similar to 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, compound 21a contains a piperidine ring within its structure. The presence of this common structural element and the benzamide core suggests a degree of structural relatedness between the two compounds.

(+)-trans-3,4,4a,5,6,10b-Hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine (S32504)

Compound Description: (+)-trans-3,4,4a,5,6,10b-Hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine, also known as S32504, is a novel dopamine D3/D2 receptor agonist with potential antiparkinsonian properties []. It effectively reduces striatal acetylcholine levels and reverses hypolocomotion in reserpine-treated rats []. S32504 also shows efficacy in primate models of Parkinson's disease, improving motor symptoms with less dyskinesia compared to L-DOPA [].

Relevance: While S32504 and 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide differ significantly in their overall structures, both compounds share a common amide functional group, representing a basic structural similarity.

N-[(R)-2,3-Dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide

Compound Description: N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide is a MEK inhibitor with potent anti-cancer properties [, ]. Combining this compound with the selective cyclin-dependent kinase 4 (CDK4) inhibitor 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one offers synergistic effects in treating cancer [, ].

Relevance: This MEK inhibitor shares a remarkable structural resemblance with 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide. Both compounds possess the same core 3,4-difluorobenzamide structure, and both feature a substituted phenyl ring connected to the benzamide nitrogen. The presence of halogen substituents on the phenyl ring further reinforces their structural similarity.

Properties

CAS Number

2034504-16-8

Product Name

3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

IUPAC Name

3,4-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide

Molecular Formula

C18H19F2N3O

Molecular Weight

331.367

InChI

InChI=1S/C18H19F2N3O/c19-16-2-1-14(11-17(16)20)18(24)22-12-13-5-9-23(10-6-13)15-3-7-21-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,22,24)

InChI Key

GWJYKQWTCWESNW-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.